Foreword: The Strategic Value of Halogenated Benzaldehydes
Foreword: The Strategic Value of Halogenated Benzaldehydes
An In-depth Technical Guide to 3-Bromo-4-chlorobenzaldehyde (CAS: 86265-88-5) for Advanced Chemical Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic placement of halogen atoms on an aromatic scaffold provides a powerful toolkit for molecular construction. 3-Bromo-4-chlorobenzaldehyde is a quintessential example of such a strategic intermediate. Its unique 1,2,4-substitution pattern, featuring an aldehyde for classical carbonyl chemistry alongside two distinct halogens (bromine and chlorine) for regioselective cross-coupling reactions, makes it a highly sought-after building block. This guide, intended for the practicing chemist and drug development professional, moves beyond a simple recitation of properties to provide a deeper understanding of the causality behind its synthesis, characterization, and application.
Core Physicochemical & Safety Profile
A foundational understanding of a reagent's properties is paramount for its effective and safe utilization in experimental design. The data below is aggregated from verified chemical suppliers and databases.[1][2][3][4]
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 86265-88-5 | [1][2][5] |
| Molecular Formula | C₇H₄BrClO | [2][4][6] |
| Molecular Weight | 219.46 g/mol | [2][4][6] |
| Appearance | White to pale-yellow or yellow-brown solid/powder. | [1][6] |
| Melting Point | ~70°C | [2][3][6] |
| Boiling Point | ~277.8 °C at 760 mmHg | [2][3][6] |
| Density | ~1.70 g/cm³ | [2][3] |
| Purity | Typically ≥97-99% | [1][6][7] |
| Storage | Store in a cool, dry place. Refrigerator storage is recommended. | [1][3] |
GHS Safety Data
Safe handling is non-negotiable. The compound is classified as an irritant and should be handled with appropriate engineering controls and personal protective equipment.[3]
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning [1] |
| Hazard Statements | H315: Causes skin irritation.[1][4]H319: Causes serious eye irritation.[1][4]H335: May cause respiratory irritation.[1][4] |
| Precautionary Codes | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Handling Protocol: Always handle 3-Bromo-4-chlorobenzaldehyde in a chemical fume hood.[3] Wear chemical-resistant gloves, safety goggles, and a lab coat.[3] In case of accidental release, mix with an inert absorbent material like sand, sweep up, and place in a sealed container for disposal.[3]
Synthesis and Purification Strategy
While many specific industrial synthesis routes are proprietary, a logical and common approach involves the regioselective bromination of 4-chlorobenzaldehyde. The directing effects of the chloro and aldehyde groups are key to achieving the desired 3-bromo isomer.
Plausible Synthetic Pathway: Electrophilic Aromatic Substitution
The formyl group (-CHO) is a meta-director and deactivating, while the chloro group (-Cl) is an ortho-, para-director and deactivating. In 4-chlorobenzaldehyde, the positions ortho to the chlorine are also meta to the aldehyde, and the positions meta to the chlorine are ortho to the aldehyde. The activating (though still deactivating overall) nature of the halogen typically directs the incoming electrophile (Br+) to the positions ortho to the chlorine. Position 3 is ortho to chlorine and meta to the aldehyde, making it the most likely site for electrophilic bromination.
Caption: Plausible synthesis via electrophilic bromination of 4-chlorobenzaldehyde.
Protocol: Purification by Recrystallization
High purity is essential for subsequent reactions, particularly palladium-catalyzed couplings where catalyst poisoning is a concern.[6] Recrystallization is a robust method for purifying the solid product.
Causality: The choice of solvent is critical. An ideal solvent will dissolve the compound and impurities at high temperatures but only the impurities (or the compound, but to a much lesser extent) at low temperatures. A solvent pair, such as ethanol/water or hexanes/ethyl acetate, is often employed to achieve the desired solubility gradient.
Step-by-Step Methodology:
-
Solvent Selection: Empirically determine a suitable solvent system. Test small amounts of the crude product in various solvents (e.g., isopropanol, ethanol, hexanes, ethyl acetate).
-
Dissolution: Place the crude 3-Bromo-4-chlorobenzaldehyde in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.
Spectroscopic Characterization: A Structural Fingerprint
Confirming the structure and purity of the synthesized or purchased material is a critical quality control step. The following sections describe the expected spectroscopic data.
¹H NMR Spectroscopy
The proton NMR spectrum provides unambiguous evidence for the substitution pattern. Based on data for analogous compounds, the following shifts in CDCl₃ are expected.[8][9]
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehydic (-CHO) | ~9.9 - 10.0 | Singlet (s) | N/A | Highly deshielded by the electronegative oxygen of the carbonyl group. |
| Aromatic (H-5) | ~7.7 - 7.8 | Doublet (d) | ~8.4 | Ortho-coupling to H-6. |
| Aromatic (H-6) | ~7.9 - 8.0 | Doublet of Doublets (dd) | ~8.4, ~2.0 | Ortho-coupling to H-5 and meta-coupling to H-2. |
| Aromatic (H-2) | ~8.1 - 8.2 | Doublet (d) | ~2.0 | Meta-coupling to H-6. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. The electron-withdrawing nature of the halogens and the aldehyde group influences the exact frequencies.[10][11]
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aldehyde C-H | Stretch | ~2830 and ~2730 (two bands) | Weak |
| Carbonyl (C=O) | Stretch | 1710 - 1685 | Strong |
| Aromatic C=C | Ring Stretch | 1600 - 1450 (multiple bands) | Medium-Strong |
Mass Spectrometry (EI)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation. The presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio) creates a highly characteristic isotopic cluster for the molecular ion.
-
Molecular Ion (M⁺): A complex cluster will appear around m/z 218, 220, and 222, corresponding to the different isotopic combinations of Br and Cl. The most abundant peak in this cluster will be for [C₇H₄⁷⁹Br³⁵ClO]⁺•.
-
Key Fragments: Expect to see fragments corresponding to the loss of a hydrogen atom ([M-H]⁺ at m/z 217/219/221) and the loss of the formyl radical ([M-CHO]⁺ at m/z 189/191/193).[12]
Synthetic Utility: Key Transformations
The true value of 3-Bromo-4-chlorobenzaldehyde lies in its ability to participate in a wide array of chemical transformations, serving as a scaffold for building molecular complexity.[6]
The Wittig Reaction: Aldehyde to Alkene
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyls.[13][14] It offers excellent control over the location of the new double bond.
Causality: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the electrophilic carbonyl carbon of the aldehyde. This forms a betaine intermediate which collapses to a four-membered oxaphosphetane ring. The decomposition of this ring yields the desired alkene and a triphenylphosphine oxide byproduct.[15][16]
Caption: General workflow for a Wittig olefination reaction.
Experimental Protocol: Synthesis of 3-Bromo-4-chloro-β-styryl Ester
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane) (1.2 equivalents).
-
Dissolution: Dissolve the ylide in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition: Add a solution of 3-Bromo-4-chlorobenzaldehyde (1.0 equivalent) in the same anhydrous solvent dropwise to the stirring ylide solution at room temperature.[13]
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add a solvent mixture like 25% diethyl ether in hexanes to precipitate the triphenylphosphine oxide byproduct.[13]
-
Purification: Filter off the precipitate. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the pure alkene.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki coupling is a Nobel Prize-winning reaction that is indispensable for constructing biaryl structures, which are prevalent in pharmaceuticals.[17] The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position.
Causality: The reaction follows a well-defined catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: (1) Oxidative Addition of the palladium catalyst into the C-Br bond, (2) Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[18][19]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective Synthesis of a Biaryl Aldehyde
-
Setup: In a reaction vessel suitable for heating (e.g., a pressure flask), combine 3-Bromo-4-chlorobenzaldehyde (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as cesium carbonate or potassium phosphate (2.0-3.0 eq.).[18]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.05 eq.).
-
Solvent & Degassing: Add a solvent mixture (e.g., 1,4-dioxane and water).[18] Sparge the mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Seal the vessel and heat the reaction mixture (e.g., 80-100 °C) with stirring for several hours or overnight, monitoring by TLC or LC-MS.[18]
-
Workup: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography to isolate the desired biaryl compound.
Conclusion
3-Bromo-4-chlorobenzaldehyde is far more than a simple chemical; it is a strategic asset for synthetic chemists. Its well-defined physical properties, predictable spectroscopic signature, and, most importantly, its versatile reactivity profile make it an indispensable tool. The ability to perform selective cross-coupling at the C-Br position while retaining the C-Cl bond and the aldehyde group for subsequent transformations provides a robust platform for the efficient construction of complex, high-value molecules. A thorough understanding of the principles outlined in this guide will empower researchers to leverage this key intermediate to its full potential, accelerating innovation in drug discovery and beyond.
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